6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride typically involves multiple steps. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopropane moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the formation of the desired product.
For instance, the reaction of 6’,7’-dimethoxy-N-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide with acryloyl chloride, followed by treatment with amines, can yield 3-aminopropanoyl derivatives . This method highlights the importance of selecting appropriate reagents and conditions to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient production at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The choice of reagents and conditions depends on the specific reaction being carried out. For example, the reduction of a carboxamide derivative to obtain N-methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide can be achieved using methylamine .
Major Products
The major products formed from these reactions depend on the specific transformations being carried out. For example, the reaction of 6’,7’-dimethoxy-N-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide with acryloyl chloride, followed by treatment with amines, yields 3-aminopropanoyl derivatives .
Scientific Research Applications
6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
What sets 6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride apart is its spirocyclopropane moiety, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
6,8-dimethoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-9-5-11-10(12(6-9)16-2)7-14-8-13(11)3-4-13;/h5-6,14H,3-4,7-8H2,1-2H3;1H |
InChI Key |
RAJIXVLGCPWAFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CNCC23CC3)C(=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.